1,8-Dinitronaphthalene

Catalog No.
S601702
CAS No.
602-38-0
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dinitronaphthalene

CAS Number

602-38-0

Product Name

1,8-Dinitronaphthalene

IUPAC Name

1,8-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H

InChI Key

AVCSMMMOCOTIHF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]

solubility

less than 1 mg/mL at 66° F (NTP, 1992)

Synonyms

1,8-dinitronaphthalene, 1,8-diNN

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]

Synthesis of Organic Compounds:

  • 1,8-Diaminonaphthalene (1,8-DAN): 1,8-DNT can be reduced to 1,8-DAN, a versatile building block for synthesizing various organic compounds with potential applications in:
    • Medicines: 1,8-DAN derivatives have been explored for their antifungal, antimicrobial, antiulcer, and antitumor properties [National Institutes of Health (.gov): ]
    • Sensors: 1,8-DAN can be incorporated into sensors for the detection of specific ions [National Institutes of Health (.gov): ]
    • Dyes: 1,8-DAN derivatives possess dye properties, making them potentially useful in various applications [National Institutes of Health (.gov): ]

Electrochemical Studies:

  • 1,8-DNT has been used as a model compound in electrochemical studies to investigate the behavior of nitroaromatic compounds at electrodes [Sigma-Aldrich: ]. This research contributes to the development of new sensors, electrocatalysis processes, and understanding the environmental fate of similar compounds.

Mutagenicity Testing:

  • 1,8-DNT has been evaluated in the Ames test, a standard assay for identifying potential mutagens (substances that can cause mutations in DNA) [National Institutes of Health (.gov): ]. While the results were negative for 1,8-DNT itself, this research contributes to understanding the potential mutagenic effects of various chemicals.

1,8-Dinitronaphthalene is an organic compound with the molecular formula C₁₀H₆N₂O₄. It appears as yellow crystals and is primarily known for its two nitro groups attached to the naphthalene ring at the 1 and 8 positions. This compound is part of a larger class of dinitronaphthalenes, which are derivatives of naphthalene that have multiple nitro substituents, making them significant in various chemical applications.

The physical properties of 1,8-dinitronaphthalene include a melting point of approximately 340 to 342°F (about 171 to 172°C) and a low solubility in water, being insoluble at less than 1 mg/mL at 66°F (approximately 19°C) . Its reactivity profile indicates that it may react violently when exposed to heat or shock, classifying it as a local irritant .

1,8-DNT is a suspected human carcinogen based on animal studies. It is also a potential skin irritant and may cause eye damage upon contact. Due to its nitroaromatic structure, it can be explosive under certain conditions.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator when handling 1,8-DNT.
  • Handle in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.
Typical of nitro compounds. Notably, it can participate in:

  • Reduction Reactions: The nitro groups can be reduced to amino groups, forming 1,8-diaminonaphthalene.
  • Substitution Reactions: The presence of nitro groups makes the aromatic ring more reactive towards electrophilic substitution, allowing for further functionalization.

The compound's reactivity is influenced by the electron-withdrawing nature of the nitro groups, which can stabilize intermediates formed during these reactions .

Research indicates that exposure to 1,8-dinitronaphthalene can lead to various health hazards. Symptoms from exposure may include:

  • Irritation: Skin and eye irritation, as well as irritation of mucous membranes.
  • Systemic Effects: Headaches, dizziness, cyanosis (bluish discoloration due to lack of oxygen), nausea, vomiting, anemia, insomnia, fatigue, and potential liver damage .

Due to these effects, handling this compound requires caution and appropriate safety measures.

1,8-Dinitronaphthalene can be synthesized through nitration processes involving naphthalene. Common methods include:

  • Nitration with Mixed Acids: Naphthalene is treated with a mixture of sulfuric acid and nitric acid at temperatures ranging from 15°C to 80°C. This method allows for the selective formation of both 1,5-dinitronaphthalene and 1,8-dinitronaphthalene .
  • Use of Organic Solvents: The reaction often employs organic solvents like dichloroethane to enhance yield and purity while minimizing waste products .

These methods highlight the importance of temperature control and solvent choice in achieving high-purity products.

1,8-Dinitronaphthalene has several applications in various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of dyes and pigments.
  • Explosives: Due to its energetic properties, it is studied for potential use in explosive formulations.
  • Research: Its unique chemical structure makes it a subject of interest in studies related to organic chemistry and materials science .

Interaction studies involving 1,8-dinitronaphthalene focus on its solubility behavior in various solvents. Research has shown that its solubility increases with temperature and varies significantly across different solvent systems such as acetone and acetonitrile . Understanding these interactions is crucial for optimizing its use in industrial applications.

Similar compounds include:

  • 1,5-Dinitronaphthalene
  • 2-Nitronaphthalene
  • 4-Nitronaphthalene
CompoundStructure TypeUnique Features
1,8-DinitronaphthaleneTwo nitro groups on naphthaleneHigher stability due to symmetrical placement
1,5-DinitronaphthaleneTwo nitro groups on naphthaleneDifferent reactivity patterns due to positional effects
2-NitronaphthaleneOne nitro group on naphthaleneLess toxic; simpler synthesis
4-NitronaphthaleneOne nitro group on naphthaleneMore soluble in organic solvents

The uniqueness of 1,8-dinitronaphthalene lies in its symmetrical structure which influences its chemical reactivity and stability compared to other dinitronaphthalenes. Its applications in specialized fields also set it apart from simpler nitro derivatives.

Physical Description

1,8-dinitronaphthalene appears as yellow crystals. (NTP, 1992)

XLogP3

2.5

Vapor Density

7.51 (NTP, 1992) (Relative to Air)

LogP

2.52 (LogP)

Melting Point

340 to 342 °F (NTP, 1992)
173.0 °C

UNII

H6D9Q0K9E6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.44%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

602-38-0

Wikipedia

1,8-dinitronaphthalene

General Manufacturing Information

Naphthalene, 1,8-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023

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